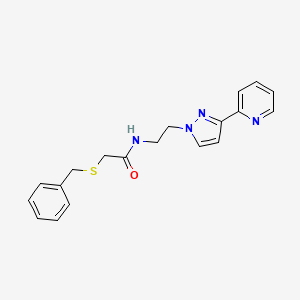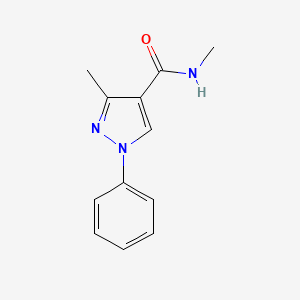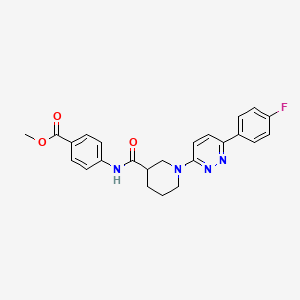![molecular formula C22H17Cl2N3O3S2 B2693899 N-(5-chloro-2-methoxyphenyl)-2-((3-(2-chlorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 1795084-82-0](/img/structure/B2693899.png)
N-(5-chloro-2-methoxyphenyl)-2-((3-(2-chlorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methoxyphenyl)-2-((3-(2-chlorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H17Cl2N3O3S2 and its molecular weight is 506.42. The purity is usually 95%.
BenchChem offers high-quality N-(5-chloro-2-methoxyphenyl)-2-((3-(2-chlorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-chloro-2-methoxyphenyl)-2-((3-(2-chlorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Disposition
The thiouracil derivative PF-06282999, closely related to the chemical compound , is an irreversible inactivator of myeloperoxidase, currently under clinical trials for potential treatment of cardiovascular diseases. Its pharmacokinetics and disposition have been thoroughly investigated across animals and humans. The studies revealed that PF-06282999 demonstrates moderate plasma protein binding, low to moderate plasma clearances, good oral bioavailability, and renal clearance as the major elimination pathway in humans. This compound's disposition characteristics are relatively similar across preclinical species and humans, indicating predictable pharmacokinetic behavior (Dong et al., 2016).
Antitumor Activity
New derivatives of thieno[3,2-d]pyrimidine have been synthesized and evaluated for their antitumor activity. These compounds have shown potent anticancer activity against various human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116). Certain compounds exhibited activity levels nearly as active as doxorubicin, a commonly used chemotherapy drug, highlighting their potential as novel antitumor agents (Hafez & El-Gazzar, 2017).
Antimicrobial Activity
A series of novel pyrimidinone and oxazinone derivatives fused with thiophene rings, synthesized from 2-chloro-6-ethoxy-4-acetylpyridine, exhibited significant antimicrobial activities. These compounds were compared against standard drugs like streptomycin and fusidic acid, showing good antibacterial and antifungal properties. This research suggests the potential of these compounds for development into new antimicrobial agents (Hossan et al., 2012).
Activation of the Pregnane X Receptor
The compound PF-06282999 has been studied for its ability to induce CYP3A4 mRNA and activity in human hepatocytes. This induction is mediated by the activation of the human pregnane X receptor (PXR), which plays a crucial role in drug metabolism and resistance. Such studies provide insight into the molecular mechanisms of drug interaction and the potential for drug-induced liver injury or drug-drug interactions (Moscovitz et al., 2018).
Eigenschaften
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[3-[(2-chlorophenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17Cl2N3O3S2/c1-30-18-7-6-14(23)10-17(18)25-19(28)12-32-22-26-16-8-9-31-20(16)21(29)27(22)11-13-4-2-3-5-15(13)24/h2-10H,11-12H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRTQAWOCWFWVTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4Cl)SC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17Cl2N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-2-((3-(2-chlorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-((2,5-dimethylbenzyl)thio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2693817.png)

![Methyl 4-((6-ethyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)amino)benzoate](/img/structure/B2693820.png)
![2-({2-[2-(difluoromethoxy)phenyl]-2-oxoethyl}sulfanyl)-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2693821.png)
![2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2693822.png)






![2,2,2-Trifluoro-N-(5-oxa-2-azaspiro[3.5]nonan-9-yl)acetamide;hydrochloride](/img/structure/B2693836.png)
